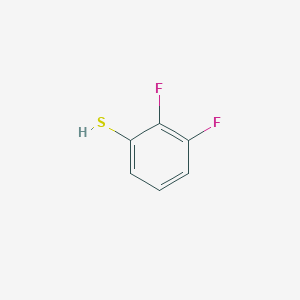

2,3-Difluorobenzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2S/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTSIBBNZWTHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622958 | |

| Record name | 2,3-Difluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130922-39-3 | |

| Record name | 2,3-Difluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Difluorobenzenethiol

Historical Overview of Thiophenol Synthesis Strategies

The synthesis of thiophenols, the parent class of compounds to which 2,3-difluorobenzenethiol belongs, has a rich history with several classical methods. One of the earliest and most fundamental approaches is the reduction of sulfonyl chlorides or sulfonic acids. google.com For instance, 2-naphthalenethiol (B184263) can be prepared by the reduction of 2-naphthylsulfonyl chloride using agents like zinc and acid or phosphorus and iodine. orgsyn.org Another traditional method is the Leukart thiophenol synthesis. beilstein-journals.org The Newman-Kwart rearrangement offers a pathway from phenols, which are often more readily available than the corresponding sulfonic acids. This three-step process involves converting a phenol (B47542) to an O-aryl dialkylthiocarbamate, followed by thermal rearrangement to the S-aryl isomer, and finally hydrolysis to yield the thiophenol. orgsyn.org

While effective, many of these historical methods have limitations, such as the use of harsh reagents, the generation of significant waste (e.g., heavy metal ions from zinc reduction), and potentially high costs, which have driven the development of more modern and efficient transition-metal-catalyzed approaches. google.combeilstein-journals.org

Regioselective Fluorination Approaches for Aromatic Rings Preceding Thiolation

The synthesis of this compound necessitates the initial creation of a 1,2,3-trisubstituted benzene (B151609) ring with two adjacent fluorine atoms. This is a significant challenge due to the inherent reactivity of fluorine and the need for precise regiochemical control.

Direct Fluorination Strategies and Their Limitations

Direct fluorination of aromatic rings using elemental fluorine (F₂) is notoriously difficult to control due to its extreme reactivity, often leading to a mixture of products and poor yields of the desired mono- or di-fluorinated compounds. ntu.edu.sgjove.comref.ac.uk This high reactivity makes it generally unsuitable for the selective synthesis of complex molecules like 2,3-difluorinated precursors. ref.ac.uk

To overcome these challenges, milder and more selective electrophilic fluorinating agents have been developed. Reagents like Selectfluor® can act as a fluorine donor, facilitating electrophilic fluorination under more controlled conditions. ntu.edu.sg However, controlling the regioselectivity, especially for the synthesis of vicinally difluorinated compounds, remains a significant hurdle. numberanalytics.com Photochemical methods, sometimes employing photosensitizers, have also been explored for direct C-H fluorination, offering an alternative pathway that can proceed under milder conditions. beilstein-journals.org

Halogen-Exchange and Nucleophilic Aromatic Substitution (SNAr) Routes to Difluorinated Precursors

A more controlled and widely used approach to introduce fluorine atoms onto an aromatic ring is through nucleophilic aromatic substitution (SɴAr) reactions, including halogen-exchange (Halex) reactions. numberanalytics.comnih.gov These methods typically start with an aromatic precursor containing leaving groups, such as chlorine or bromine, which are then displaced by a fluoride (B91410) source. researchgate.net

The SɴAr mechanism is particularly effective for polyfluoroarenes, where the high electronegativity of existing fluorine atoms activates the aromatic ring towards nucleophilic attack. nih.gov For instance, 1,2,3-trichlorobenzene (B84244) can be nitrated and subsequently treated with potassium fluoride to yield 2,4-difluoro-5-chloronitrobenzene. tandfonline.com Similarly, the gas-phase copyrolysis of tetrafluoroethylene (B6358150) and buta-1,3-diene can produce 3,3,4,4-tetrafluorocyclohex-1-ene, which can then be converted to 1-chloro- or 1-bromo-2,3-difluorobenzene (B1273032) through halogenation and dehydrohalogenation steps. chemicalbook.comresearchgate.net

The halogen-exchange reaction, often catalyzed by phase-transfer catalysts like tetraphenylphosphonium (B101447) bromide and 18-crown-6, is a crucial industrial method for preparing aromatic fluorides. ecust.edu.cn Copper(I) iodide has also been employed as a catalyst for these "aromatic Finkelstein reactions," allowing for the conversion of aryl bromides and chlorides to their corresponding fluorides. mdpi.com

A specific route to a 2,3-difluorinated precursor involves the synthesis of 1-bromo-2,3-difluorobenzene. This can be achieved by reacting 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene with a potassium hydroxide (B78521) solution in the presence of a phase-transfer catalyst. chemicalbook.com Another pathway to the same compound starts from 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane. chemicalbook.com These difluorinated haloarenes then serve as key intermediates for the subsequent introduction of the thiol group.

Thiolation Strategies for 2,3-Difluorinated Aromatic Systems

Once the 2,3-difluorinated aromatic core is established, the final step is the introduction of the thiol group. This is typically achieved through either metal-mediated coupling reactions or the reduction of a suitable sulfur-containing precursor.

Metal-Mediated Coupling Reactions for C-S Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur (C-S) bonds. beilstein-journals.orgeie.gr These methods have largely superseded older, less efficient techniques. The Ullmann-type coupling, for example, allows for the synthesis of aryl thiols from aryl halides. beilstein-journals.org Palladium-catalyzed reactions, in particular, have been developed for the synthesis of thiophenol derivatives. researchgate.net

In the context of this compound, a common strategy would involve the coupling of a 2,3-difluorohalobenzene (e.g., 1-bromo-2,3-difluorobenzene) with a sulfur source. While direct coupling with a thiol can be challenging, various sulfur-containing reagents can be employed. Nickel-mediated reactions have also shown promise for the functionalization of fluorinated aromatics, capable of activating strong C-F bonds, although C-S bond formation is more commonly achieved through other catalytic systems. researchgate.net

Reductive Thiolation of Sulfur-Containing Precursors

An alternative to direct C-S bond formation is the introduction of a sulfur-containing group that can be subsequently reduced to a thiol. A classic example is the reduction of a sulfonyl chloride, which can be prepared from the corresponding arene. google.com However, the synthesis of the specific 2,3-difluorobenzenesulfonyl chloride precursor can be challenging.

A more common approach involves the reaction of a difluorinated aryl halide with a thiolate anion. For instance, the reaction of 1,3-difluoro-2,4,6-trihalobenzenes with a thiolate anion has been shown to selectively replace a fluorine atom. vanderbilt.edu In a related strategy for a different isomer, 2,4-difluoroaniline (B146603) can be synthesized and then deaminated to produce 1,3-difluorobenzene, which could then potentially be further functionalized. tandfonline.com

For the synthesis of this compound, a plausible route would involve the reaction of a suitable 2,3-difluorinated precursor, such as 1-bromo-2,3-difluorobenzene, with a protected thiol or a reagent that can be converted to a thiol. For example, reaction with a thiourea (B124793) followed by hydrolysis, or with a metal sulfide (B99878) followed by acidification, are established methods for converting aryl halides to thiophenols.

Nucleophilic Thiolation of Activated Fluorinated Arenes

One of the primary methods for synthesizing this compound involves the nucleophilic aromatic substitution (SNA_r) of an activated fluorinated arene. In this approach, a fluorine atom on the aromatic ring is displaced by a sulfur nucleophile. The success of this reaction is highly dependent on the activation of the benzene ring by the fluorine atoms, which increases the electrophilicity of the carbon atoms, making them susceptible to nucleophilic attack.

A plausible precursor for this reaction is 1,2,3-trifluorobenzene (B74907). The fluorine atoms in 1,2,3-trifluorobenzene activate the ring towards nucleophilic substitution. The reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or potassium hydrosulfide (KSH), can lead to the formation of this compound. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the hydrosulfide salt and enhance the nucleophilicity of the hydrosulfide anion.

A similar reaction has been reported for the synthesis of pentafluorothiophenol (B1630374) from hexafluorobenzene (B1203771) and sodium hydrosulfide, demonstrating the viability of this approach for highly fluorinated benzenes. wikipedia.org Furthermore, a patent describes the preparation of substituted thiophenols from polychlorinated benzenes and metal hydrosulfides, lending further support to this synthetic strategy. google.com

Table 1: Representative Conditions for Nucleophilic Thiolation

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1,2,3-Trichlorobenzene | Potassium Hydrosulfide | Dimethyl Sulfoxide | 130 | Not specified | google.com |

| Hexafluorobenzene | Sodium Hydrosulfide | Not specified | Not specified | Not specified | wikipedia.org |

Novel and Green Synthetic Protocols for this compound Production

In recent years, there has been a significant push towards the development of more efficient, selective, and environmentally benign synthetic methods. This trend has also impacted the synthesis of this compound, with researchers exploring catalytic methods and flow chemistry approaches.

Catalytic Methods for Enhanced Efficiency and Selectivity

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds. For the synthesis of this compound, a potential catalytic approach would involve the palladium-catalyzed thiolation of 1-bromo-2,3-difluorobenzene. This reaction would typically employ a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable phosphine (B1218219) ligand. The thiol source could be a thiolate salt or a thiol in the presence of a base.

Numerous studies have demonstrated the utility of palladium-catalyzed C-S coupling for the synthesis of a wide variety of aryl thioethers from aryl halides. rsc.orgbeilstein-journals.orgnih.gov These methods often offer high yields and good functional group tolerance under relatively mild conditions. The choice of ligand is crucial for the success of these reactions, influencing both the catalytic activity and the selectivity of the process.

Table 2: Potential Catalytic Systems for Thiolation of 1-Bromo-2,3-difluorobenzene

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | DMAc | 60-100 |

| Pd₂ (dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 80-110 |

Green chemistry principles are also being applied to the synthesis of aryl thioethers. Copper-catalyzed C-S coupling reactions of thiols with aryl boronic acids in water have been reported as an environmentally benign alternative to traditional methods. researchgate.net This approach avoids the use of toxic organic solvents and often utilizes a readily available and inexpensive copper catalyst.

Flow Chemistry Approaches for Scalable Synthesis

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. The synthesis of aromatic thiols and their derivatives is an area where flow chemistry is beginning to make a significant impact. mdpi.comvapourtec.comrsc.orgscispace.combohrium.com

A continuous-flow process for the synthesis of this compound could be envisioned starting from 1-bromo-2,3-difluorobenzene. A packed-bed reactor containing a heterogeneous palladium catalyst could be used for the C-S coupling reaction with a suitable thiol source. vapourtec.com This setup would allow for the continuous production of the desired product with minimal workup. The use of a heterogeneous catalyst simplifies product purification as the catalyst can be easily separated from the reaction mixture.

Synthetic Challenges and Opportunities in this compound Preparation

The synthesis of this compound is not without its challenges. One of the primary difficulties is achieving high regioselectivity, particularly in nucleophilic substitution reactions on polyfluorinated benzenes. The position of the incoming nucleophile can be influenced by the electronic effects of the existing fluorine atoms, and mixtures of isomers can be formed.

Another challenge is the potential for side reactions. For instance, in nucleophilic thiolation reactions, the formation of the corresponding disulfide as a byproduct is a common issue. This can be minimized by carrying out the reaction under an inert atmosphere and using an excess of the hydrosulfide reagent. In catalytic reactions, catalyst deactivation and ligand degradation can also be problematic.

Despite these challenges, there are significant opportunities for the development of improved synthetic methods. The exploration of new and more selective catalysts for C-S bond formation is an active area of research. acs.orgwhiterose.ac.uk The development of novel "green" reaction media and more efficient flow chemistry protocols will also be crucial for the sustainable production of this compound. The inherent reactivity of the 2,3-difluorophenyl moiety also presents opportunities for its incorporation into more complex molecules with potential applications in medicinal chemistry and materials science. nih.govchemscene.comchemscene.com

Reaction Chemistry and Mechanistic Investigations of 2,3 Difluorobenzenethiol

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The rate and regioselectivity of this attack are profoundly influenced by the existing substituents.

The outcome of EAS reactions on 2,3-Difluorobenzenethiol is determined by the competing electronic effects of the fluoro and thiol substituents.

Thiol (-SH) Substituent: The thiol group is generally considered a moderately activating substituent. wikipedia.org Like the hydroxyl group, it can donate a lone pair of electrons from the sulfur atom into the aromatic π-system, a (+M) effect. This resonance donation increases the electron density of the ring, particularly at the ortho and para positions, making it more attractive to electrophiles. This activating resonance effect typically outweighs its weaker inductive withdrawal (-I).

In this compound, these effects combine to determine the most probable sites for electrophilic attack (positions C4, C5, and C6). The thiol group strongly activates the ortho (C2, C6) and para (C4) positions. The fluorine at C2 deactivates the ring, while the fluorine at C3 deactivates its adjacent positions (C2, C4). The primary competition for substitution occurs at the C4, C5, and C6 positions. The para-directing effect of the activating thiol group and the ortho/para-directing nature of the fluorine atoms suggest that substitution will be complex, with the ultimate regioselectivity depending on the specific electrophile and reaction conditions. However, the powerful para-directing ability of the thiol group often favors substitution at the C4 position.

Table 1: Summary of Substituent Effects in Electrophilic Aromatic Substitution

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Influence |

| -F | Strong, Withdrawing | Weak, Donating | Deactivating masterorganicchemistry.com | ortho, para ijrar.orgwikipedia.org |

| -SH | Weak, Withdrawing | Strong, Donating | Activating wikipedia.org | ortho, para wikipedia.org |

The mechanism for EAS proceeds via a two-step pathway involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. studysmarter.co.uk

Attack by the Electrophile: The π system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This breaks the aromaticity of the ring and forms a sigma complex, where the positive charge is delocalized over the remaining carbon atoms of the ring.

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic π-system and yielding the substituted product.

For this compound, the stability of the possible sigma complexes for attack at C4, C5, and C6 determines the product distribution. Attack at the C4 (para to the thiol) or C6 (ortho to the thiol) positions allows for a resonance structure where the positive charge is placed on the carbon atom bonded to the thiol group (C1). This structure is particularly stabilized by the electron-donating lone pairs of the sulfur atom. Conversely, attack at the C5 position (meta to the thiol) does not allow for this direct stabilization from the thiol group, making the corresponding intermediate less stable. libretexts.org Therefore, the pathways leading to ortho and para substitution relative to the thiol group are energetically favored.

Influence of Fluorine and Thiol Substituents on Ring Activation and Regioselectivity

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for arenes bearing strong electron-withdrawing groups. masterorganicchemistry.com In this reaction, a nucleophile replaces a leaving group on the aromatic ring.

The presence of two fluorine atoms makes the this compound ring susceptible to SNAr reactions.

Activation by Fluorine Atoms: The high electronegativity of fluorine atoms strongly withdraws electron density from the benzene ring, making it electron-deficient (electrophilic) and thus activated towards attack by a nucleophile. nih.gov This effect is crucial for facilitating the initial, typically rate-determining, step of the SNAr mechanism. stackexchange.comwyzant.com

Role of the Thiol Group: The thiol group's influence depends on its protonation state. In its neutral form (-SH), it is weakly electron-withdrawing and would have a minor electronic effect. However, under basic conditions, it is deprotonated to the thiolate anion (-S⁻). This anion is strongly electron-donating via resonance, which would deactivate the ring toward nucleophilic attack. Therefore, SNAr reactions on this compound are typically performed under conditions where the thiol group remains protonated or is not the primary directing influence. It has been reported that in molecules containing both fluorine and other halogens, thiolate anions can selectively replace the fluorine atoms. vanderbilt.edu

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination sequence involving a distinct intermediate.

Meisenheimer Complex Formation: A nucleophile attacks the electron-poor carbon atom bearing a leaving group (one of the fluorine atoms), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com The negative charge in this non-aromatic intermediate is delocalized across the carbon framework and is further stabilized by the powerful inductive effect of the remaining electron-withdrawing fluorine atom(s). For the reaction to proceed, the electron-withdrawing groups are most effective at stabilizing the negative charge when they are positioned ortho or para to the site of nucleophilic attack. uomustansiriyah.edu.iq

Elimination of the Leaving Group: In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

Recent studies and computational analyses have also provided evidence for concerted SNAr mechanisms, where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks, avoiding a discrete Meisenheimer intermediate. researchgate.netnih.gov Such a pathway is more likely when the intermediate is not sufficiently stabilized. For this compound, the specific nucleophile and reaction conditions would determine whether the mechanism is stepwise or concerted.

Facilitation by Fluorine Atoms and Thiol Group Resonance Effects

Reactions Involving the Thiol (-SH) Functional Group

The thiol group is a versatile functional group that undergoes a variety of characteristic reactions, primarily centered on its acidity and the nucleophilicity of its conjugate base.

Acidity and Thiolate Formation: Thiols are generally more acidic than their alcohol counterparts. chemistrysteps.com The thiol proton of this compound can be readily removed by a base (e.g., sodium hydroxide (B78521), sodium hydride) to form the corresponding 2,3-difluorobenzenethiolate anion. This thiolate is a potent nucleophile.

Nucleophilic Reactions (S-Alkylation and S-Acylation): The thiolate anion readily participates in nucleophilic substitution reactions with electrophiles such as alkyl halides to form thioethers (sulfides) or with acyl chlorides to form thioesters. masterorganicchemistry.com These reactions are analogous to the Williamson ether synthesis and esterification of alcohols.

Oxidation to Disulfides: Thiols can be oxidized to disulfides under mild oxidizing conditions (e.g., I₂, H₂O₂, or air). masterorganicchemistry.com In this reaction, two molecules of this compound would couple to form bis(2,3-difluorophenyl) disulfide, creating a sulfur-sulfur bond. This process is reversible, as the disulfide can be reduced back to the thiol. chemistrysteps.com

Substitution of the Thiol Group: Under more forceful conditions, the entire thiol group can be replaced. For instance, heating polyfluoroarenethiols with bromine (Br₂) at high temperatures can lead to the substitution of the thiol group with a bromine atom. fluorine1.ru

Table 2: Selected Reactions of the Thiol Functional Group

| Reaction Type | Reagent(s) | Product Type |

| Thiolate Formation | Base (e.g., NaOH, NaH) | Thiolate Anion |

| S-Alkylation | Alkyl Halide (e.g., CH₃I) | Thioether |

| Oxidation | Mild Oxidant (e.g., I₂) | Disulfide |

| Thiol Substitution | Bromine (Br₂), Heat | Bromoarene fluorine1.ru |

Oxidation Reactions to Disulfides and Sulfonic Acids

The thiol group of this compound is susceptible to oxidation, leading to the formation of disulfides or, under more vigorous conditions, sulfonic acids. smolecule.com

The oxidation to a disulfide, bis(2,3-difluorophenyl) disulfide, is a common reaction for thiols and can be achieved using mild oxidizing agents. This reaction involves the coupling of two thiol molecules through the formation of a sulfur-sulfur bond. The general mechanism for the base-catalyzed aerobic oxidation of thiophenols involves the formation of a thiolate anion (R-S⁻), which is more reactive towards oxygen than the neutral thiol (R-SH). mdpi.com The thiolate anion is oxidized by oxygen to a thiol radical (R-S•), and the subsequent dimerization of two thiol radicals results in the formation of the disulfide. mdpi.com

Stronger oxidizing agents can further oxidize the sulfur atom to form 2,3-difluorobenzenesulfonic acid. smolecule.com This transformation involves the insertion of oxygen atoms into the sulfur-hydrogen and sulfur-carbon bonds, resulting in a change in the oxidation state of sulfur from -2 in the thiol to +6 in the sulfonic acid. ambeed.com The oxidation of thiols or disulfides to sulfonic acids can be carried out in the presence of a sulfoxide (B87167), a halogen or hydrogen halide catalyst, and water. google.com

Table 1: Oxidation Products of this compound

| Starting Material | Product | Type of Reaction |

| This compound | Bis(2,3-difluorophenyl) disulfide | Oxidation |

| This compound | 2,3-Difluorobenzenesulfonic acid | Oxidation |

Alkylation and Arylation Reactions for Thioether Formation

The thiol group of this compound can act as a nucleophile in reactions with alkyl and aryl halides to form thioethers (sulfides). These reactions are fundamental in constructing carbon-sulfur bonds.

Alkylation: In the presence of a base, this compound is deprotonated to form the more nucleophilic 2,3-difluorothiophenolate anion. This anion can then readily react with alkyl halides via an SN2 mechanism to yield the corresponding alkyl aryl thioether. A variety of methods exist for the synthesis of thioethers, including reactions of thiols with alcohols, acetates, and alkyl halides under various catalytic conditions. organic-chemistry.org For instance, nickel-catalyzed reductive cross-coupling of alkyl halides with arylthiosilanes provides a route to alkyl aryl thioethers. organic-chemistry.org

Arylation: The formation of diaryl thioethers can be achieved through nucleophilic aromatic substitution (SNAr) reactions or metal-catalyzed cross-coupling reactions. In SNAr reactions, the 2,3-difluorothiophenolate anion can displace a leaving group on an activated aromatic ring. More commonly, copper- or palladium-catalyzed coupling reactions are employed to form the C-S bond between this compound and an aryl halide. researchgate.net These methods offer broad substrate scope and functional group tolerance. researchgate.net

Table 2: Representative Thioether Formation Reactions

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Alkyl Halide (e.g., CH₃I) | Alkyl aryl thioether |

| This compound | Aryl Halide (e.g., C₆H₅Br) | Diaryl thioether |

Conjugate Addition Reactions and Polymerization Pathways

The nucleophilic nature of the 2,3-difluorothiophenolate anion allows it to participate in conjugate addition reactions, also known as Michael additions. masterorganicchemistry.com In this type of reaction, the thiolate adds to the β-carbon of an α,β-unsaturated carbonyl compound or other Michael acceptors. masterorganicchemistry.com This reaction is a powerful tool for the formation of carbon-sulfur bonds and the synthesis of more complex molecules. The reaction proceeds through the formation of an enolate intermediate, which is then protonated to yield the final product. masterorganicchemistry.com

While the polymerization of this compound itself is not extensively documented, thiols can, in principle, be involved in polymerization processes. For instance, they can act as chain transfer agents in free radical polymerizations. oit.edu Additionally, divinyl or diethynyl compounds could potentially undergo polymerization with dithiols, including this compound, to form sulfur-containing polymers. The specific conditions and initiators would be crucial in directing such polymerization pathways. oit.edu

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful synthetic methods for forming carbon-carbon and carbon-heteroatom bonds. eie.grwiley.com this compound can participate in these reactions, primarily acting as a nucleophilic coupling partner.

Role of this compound as a Coupling Partner

In metal-catalyzed cross-coupling reactions, this compound, typically after deprotonation to the thiolate, serves as a nucleophile. msu.edu In reactions like the Buchwald-Hartwig amination, which can be extended to C-S bond formation, the thiolate anion couples with an aryl halide or pseudohalide in the presence of a palladium or copper catalyst and a suitable ligand. This provides a direct and efficient route to diaryl thioethers.

Similarly, in Sonogashira-type couplings, while typically involving an alkyne and an aryl halide, modifications of the reaction could potentially allow for the coupling of a thiolate. However, the more common role for thiols in palladium-catalyzed reactions is as a coupling partner for aryl halides to form thioethers. The choice of catalyst, ligand, and reaction conditions is critical to achieve high yields and selectivity. nih.gov

Recent advancements have also explored the use of nickel catalysis for the cross-coupling of polyfluorinated arenes with Grignard reagents, demonstrating the potential for activating C-F bonds under certain conditions. thieme-connect.com Palladium catalysts have also been shown to be effective for the selective mono-coupling of 1,2-difluorobenzene (B135520). thieme-connect.com

Investigation of Catalytic Cycles and Intermediates

The catalytic cycles of metal-catalyzed cross-coupling reactions are generally well-understood and typically involve three main steps: oxidative addition, transmetalation (in the case of Suzuki, Negishi, etc.), and reductive elimination. wiley-vch.deacs.org

In the context of C-S bond formation using this compound, the catalytic cycle for a palladium-catalyzed reaction with an aryl halide would proceed as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X]. acs.org

Ligand Exchange/Thiolate Coordination: The 2,3-difluorothiolate anion displaces the halide ligand on the palladium center to form a palladium-thiolate complex.

Reductive Elimination: The aryl and thiolate groups on the palladium center couple and are eliminated from the metal, forming the diaryl thioether product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The nature of the ligands, the solvent, and the base can all influence the efficiency of each step in the cycle. The investigation of reaction intermediates, sometimes through spectroscopic techniques or computational studies, is crucial for optimizing reaction conditions and understanding the mechanism in detail. nih.govpku.edu.cn For instance, in some iron-catalyzed cross-coupling reactions, specific iron(II) complexes have been identified as on-cycle reactive intermediates. nih.gov

Pericyclic and Rearrangement Reactions of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edunumberanalytics.com While there is limited specific literature on the pericyclic reactions of this compound itself, related sulfur compounds are known to undergo such transformations.

One relevant class of pericyclic reactions is the eie.gr-sigmatropic rearrangement. organicchemistrydata.orgdspmuranchi.ac.in For example, an allylic sulfide (B99878) derived from this compound could potentially undergo a eie.gr-sigmatropic rearrangement. This would involve the formation of an ylid intermediate, followed by a concerted rearrangement to form a new carbon-carbon bond and a new sulfur position.

Another possibility is the Claisen rearrangement, a -sigmatropic rearrangement. msu.edu An allyl aryl thioether, which can be synthesized from this compound, could potentially undergo a thio-Claisen rearrangement, although this is generally less common and often requires higher temperatures than the oxygen analogue.

Rearrangement reactions involving the fluorine substituents are also conceivable under certain conditions, such as high temperatures or in the presence of strong acids or bases, but these are not typically classified as pericyclic reactions.

{"project_title":"Applications of this compound in Advanced Organic Synthesis","sections":[{"name":"4.1. Building Block for Complex Organic Molecules and Scaffolds","subsections":[{"name":"4.1.1. Construction of Heterocyclic Systems Incorporating Fluorine and Sulfur","content":"this compound serves as a important building block for the synthesis of complex organic molecules and scaffolds. evitachem.com Its unique structure, featuring a thiol group and two fluorine atoms on a benzene ring, allows for a variety of chemical transformations. This makes it a valuable precursor in the creation of diverse heterocyclic systems that incorporate both fluorine and sulfur atoms. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the presence of both fluorine and sulfur. The reactivity of the thiol group allows for the construction of sulfur-containing rings, while the fluorine atoms can influence the electronic properties, lipophilicity, and metabolic stability of the final molecule. For instance, this compound can be used in reactions to form thiazoles, thiophenes, and other sulfur-containing heterocycles. The fluorine atoms on the benzene ring can also direct further substitutions or participate in coupling reactions, allowing for the creation of complex, highly functionalized molecules. The development of synthetic routes using this compound has expanded the range of accessible fluorinated and sulfur-containing heterocyclic compounds, providing new opportunities for drug discovery and the design of advanced materials. chemimpex.commsu.eduresearchgate.net"},{"name":"4.1.2. Synthesis of Novel Polycyclic Aromatic Compounds","content":"this compound is also a key component in the synthesis of novel polycyclic aromatic compounds (PAHs). PAHs are a class of organic compounds that consist of fused aromatic rings and have applications in materials science, particularly in the development of organic electronics. The incorporation of fluorine and sulfur atoms into the PAH structure can significantly alter their electronic properties, making them suitable for use in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The synthesis of these complex molecules often involves multi-step processes where this compound is used as a starting material or an intermediate. For example, it can be used in cyclization reactions to form fused ring systems that contain both thiophene (B33073) and fluorinated benzene rings. researchgate.net These reactions can be designed to produce specific PAH structures with desired electronic and physical properties. The ability to create novel PAHs with tailored properties is crucial for the advancement of organic electronics and other areas of materials science. frontiersin.orgnih.govthieme-connect.de The use of this compound in these syntheses provides a powerful tool for the creation of new and innovative materials."}]},{"name":"4.2. Ligand Design in Catalysis","subsections":[{"name":"4.2.1. Chiral Ligands Incorporating this compound Moieties","content":"In the field of catalysis, this compound has found application in the design of chiral ligands. Chiral ligands are essential for asymmetric catalysis, a process that allows for the selective synthesis of one enantiomer of a chiral molecule. The incorporation of this compound moieties into ligand structures can influence the steric and electronic properties of the resulting metal complexes, which in turn can affect their catalytic activity and selectivity. The fluorine atoms can create a specific chiral environment around the metal center, leading to high levels of enantioselectivity in catalytic reactions. nih.gov The synthesis of these chiral ligands often involves the reaction of this compound with a chiral backbone, resulting in a ligand that can coordinate to a metal center and induce chirality in the products of the catalyzed reaction. The development of new chiral ligands is a key area of research in asymmetric catalysis, and the use of this compound provides a valuable tool for the design of novel and effective ligands. "},{"name":"4.2.2. Asymmetric Catalysis Mediated by this compound Derivatives","content":"Derivatives of this compound have been successfully employed as ligands in asymmetric catalysis. These ligands, when coordinated to a metal center, can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the formation of a single enantiomer of the product. This is particularly important in the synthesis of pharmaceuticals, where the two enantiomers of a drug can have different biological activities. The use of this compound-derived ligands has been shown to be effective in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the benzene ring, allowing for the optimization of the catalyst for a specific reaction. The development of new and efficient asymmetric catalytic systems is a major goal of organic synthesis, and the use of this compound derivatives as ligands offers a promising approach to achieving this goal. nih.gov"},{"name":"4.2.3. Catalytic Systems for C-H Functionalization","content":"this compound and its derivatives have also been utilized in the development of catalytic systems for C-H functionalization. C-H functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into new functional groups. This approach is highly atom-economical and can significantly shorten synthetic routes. The use of this compound-derived ligands in these systems can influence the reactivity and selectivity of the catalyst, enabling the functionalization of specific C-H bonds in a molecule. mdpi.com For example, these ligands have been used in palladium-catalyzed C-H arylation reactions, where they have been shown to promote the formation of the desired products in high yields. beilstein-journals.orgresearchgate.net The fluorine atoms on the ligand can play a crucial role in directing the catalyst to a specific C-H bond, leading to high levels of regioselectivity. The development of new and efficient catalytic systems for C-H functionalization is a rapidly growing area of research, and the use of this compound-derived ligands is a promising strategy for advancing this field. acs.org"}]}]} {"mentioned_compounds": ["this compound", "thiazoles", "thiophenes", "polycyclic aromatic compounds", "organic light-emitting diodes", "organic field-effect transistors", "chiral ligands", "palladium"]}

Applications of 2,3 Difluorobenzenethiol in Advanced Organic Synthesis

Precursor for Materials Science Research

The 2,3-difluorinated phenyl moiety, the core of this compound, is a valuable structural unit in the development of high-performance materials. The presence of fluorine atoms can lower the energy levels of molecular orbitals (HOMO and LUMO), enhance intermolecular interactions, and improve the stability of the resulting materials. The thiol group provides a reactive handle for polymerization or for anchoring the molecule onto surfaces, making this compound a compound of significant interest.

The introduction of a 2,3-difluorobenzene unit into polymer backbones has been shown to be an effective strategy for fine-tuning the optoelectronic properties of materials for photovoltaic applications. Research has demonstrated that incorporating monomers derived from 2,3-difluorobenzene can modulate the energy levels and morphology of polymer films, leading to enhanced device performance.

For instance, random terpolymers were synthesized by incorporating a small percentage of 2,3-difluorobenzene into a PTB7-Th polymer backbone. acs.org This modification resulted in a deepening of the highest occupied molecular orbital (HOMO) energy level, which in turn led to a substantial increase in the open-circuit voltage (VOC) of the corresponding polymer solar cells (PSCs). acs.org The polymer incorporating the 2,3-difluorobenzene unit (M2) exhibited a power conversion efficiency (PCE) of 8.80%, a notable improvement over the 8.19% efficiency of the parent PTB7-Th polymer when blended with the fullerene acceptor PC71BM. acs.org This demonstrates the potential of the 2,3-difluorobenzene scaffold for creating more efficient polymeric materials for solar energy conversion.

Similarly, other studies have utilized derivatives like 1,4-dibromo-2,3-difluorobenzene (B138201) as a key monomer for synthesizing low band gap polymers for organic electronics. scispace.combeilstein-journals.org The synthesis of these monomers often starts from 1,2-difluorobenzene (B135520), highlighting the importance of the difluorinated aromatic ring in this class of materials. beilstein-journals.org The fluorinated polymers exhibit significantly lowered energy levels compared to their non-fluorinated counterparts, a desirable feature for tuning the electronic properties of organic photovoltaic materials. scispace.com

Table 1: Performance of Polymer Solar Cells Incorporating Difluorobenzene Monomers

| Polymer Name | Third Monomer Unit | HOMO Level (eV) | Power Conversion Efficiency (PCE) (%) | Source |

|---|---|---|---|---|

| PTB7-Th | None | -5.15 | 8.19 | acs.org |

| M2 | 2,3-Difluorobenzene | -5.25 | 8.80 | acs.org |

| P2 | Difluorobenzothiadiazole | -5.51 | Not specified, but improved | beilstein-journals.org |

This interactive table summarizes key data from research on polymers derived from difluorobenzene units. Click on the headers to explore the data.

The unique electronic properties conferred by the 2,3-difluorophenyl group make it a valuable component in a range of electronic and optoelectronic materials. Its derivatives are used not only in polymer solar cells but also as building blocks for organic semiconductors, liquid crystals, and electrolyte additives for advanced batteries. chemscene.comacs.org

In the field of organic solar cells, small-molecule non-fullerene acceptors (NFAs) have been designed using a thiophene-flanked difluorobenzene core. mdpi.com These molecules serve as the electron-accepting component in bulk heterojunction solar cells. The inclusion of the difluorobenzene unit is crucial for tuning the material's electronic properties and molecular crystallinity. mdpi.comresearchgate.net For example, a nonfullerene acceptor named DF-PCIC, which contains a 2,5-difluorobenzene group, achieved a power conversion efficiency of 10.14% in an organic solar cell. researchgate.net

Furthermore, 1,4-diethynyl-2,3-difluorobenzene (B11763375) is recognized as a key building block for synthesizing conductive polymers and organic semiconductors. smolecule.com The difluorobenzene core also finds application in liquid crystal materials, where its structure contributes to the dielectric anisotropy essential for the functioning of liquid crystal displays (LCDs). google.com In a different application, 1,2-difluorobenzene has been used as an antisolvent in fluorinated electrolytes for lithium metal batteries, where it helps to form a stable solid electrolyte interphase (SEI), leading to remarkable cycling stability. acs.org

Advanced Polymer Synthesis

Role in Supramolecular Chemistry and Molecular Machines

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is an ideal candidate for designing complex supramolecular architectures due to its capacity for multiple, specific interactions, including those involving its fluorine and sulfur atoms.

Molecular machines are single molecules designed to perform mechanical-like movements in response to external stimuli. The 2,3-difluorophenylene unit has been successfully employed as a polar rotator in molecular gyroscopes, which are molecules that contain a rotating part (rotator) connected to a stationary frame (stator).

In a notable example, a molecular gyroscope was constructed using 1,4-bis(3,3,3-triphenylpropynyl)-2,3-difluorobenzene. ucla.edujmcs.org.mxresearchgate.net In this structure, the central 2,3-difluorophenylene ring acts as the rotator, which can reorient itself around its 1,4-axis within the bulky triphenylmethyl framework that serves as the stator. acs.org The presence of the two fluorine atoms creates a dipole moment on the rotator, making its motion sensitive to external electric fields and of interest for creating ferroelectric materials. ucla.eduresearchgate.net The synthesis of this molecular machine relies on a Sonogashira coupling reaction with a derivative of 2,3-difluorobenzene. ucla.eduresearchgate.net

In a different approach, researchers have created a supramolecular gyroscope by encapsulating a guest molecule, 1,4-diacetoxy-2,3-difluorobenzene, within a self-assembled molecular capsule. nih.govpnas.org The capsule, formed by hydrogen bonds between two different cavitand molecules, acts as the stator, while the encapsulated difluorinated guest behaves as the rotator. nih.gov The 2,3-difluorobenzene derivative with its large dipole moment was identified as a particularly good candidate for the rotator component in this system. nih.gov

Table 2: Examples of Molecular Gyroscopes Based on the 2,3-Difluorobenzene Core

| System | Rotator Component | Stator Component | Key Finding | Source(s) |

|---|---|---|---|---|

| Covalent Gyroscope | 2,3-Difluorophenylene | Bis(3,3,3-triphenylpropynyl) frame | The polar rotator is of interest for constructing ferroelectric materials. | ucla.edujmcs.org.mxresearchgate.net |

| Supramolecular Gyroscope | 1,4-Diacetoxy-2,3-difluorobenzene | Self-assembled hydrogen-bonded capsule | The guest molecule rotates rapidly within the capsule even at low temperatures. | nih.govpnas.org |

This interactive table highlights research on molecular gyroscopes. Click on the headers to explore the data.

Self-assembly is the spontaneous organization of molecules into ordered structures, governed by non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. sigmaaldrich.commdpi.com The presence of both fluorine and sulfur atoms in this compound makes it particularly suited for self-assembly processes driven by specific fluorine-sulfur (F···S) interactions.

The C–F···S interaction is a type of non-covalent halogen bond that can play a determinative role in crystal packing and the formation of supramolecular architectures. Research on a cyclic trinuclear rhenium complex featuring a fluorinated phenyl motif and a sulfur-containing thiazolyl group provided direct evidence of this phenomenon. acs.org In the solid state, this complex self-organized into a one-dimensional tubular structure. acs.org This assembly was driven by multiple close intermolecular C–F···S contacts, with distances measured between 3.06 Å and 3.21 Å, which is shorter than the 3.27 Å sum of the van der Waals radii of fluorine and sulfur. acs.org This indicates a strong, directional interaction that dictates the final supramolecular arrangement.

Given that this compound contains the necessary C-F and S-H (which can deprotonate to a thiolate, S⁻) groups within the same molecule, it represents an exemplary building block for designing systems where self-assembly is programmed through these specific F···S interactions. Furthermore, the thiol group itself is well-known for its ability to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces like gold, an interaction driven by the strong affinity between sulfur and gold. sigmaaldrich.com This dual capability allows for the potential construction of complex, multi-level architectures where F···S interactions direct the intermolecular organization while the thiol group anchors the entire assembly to a surface.

Computational and Theoretical Investigations of 2,3 Difluorobenzenethiol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of 2,3-difluorobenzenethiol. nih.govacs.org These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule. nih.gov DFT methods, such as those employing the B3LYP functional, are widely used for their balance of computational cost and accuracy in predicting molecular properties. bohrium.comresearchgate.net Ab initio methods, like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy but at a greater computational expense. cdnsciencepub.comthieme-connect.com

The electronic structure of this compound is significantly influenced by the presence of two electron-withdrawing fluorine atoms and an electron-donating thiol group on the benzene (B151609) ring. dokumen.pubacs.org Computational methods can quantify this influence by calculating various electronic properties.

Electron Distribution and Reactivity Descriptors: Analysis of the molecular electrostatic potential (MEP) can predict the sites susceptible to electrophilic and nucleophilic attack. For this compound, the electron-rich sulfur atom and specific regions of the aromatic ring are expected to be sites for electrophilic attack, while the carbon atoms bonded to the fluorine atoms are likely sites for nucleophilic attack.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity. These descriptors include chemical hardness (η), softness (σ), chemical potential (μ), and the global electrophilicity index (ω). bohrium.com A higher chemical hardness, for instance, suggests lower reactivity. acs.org

Table 1: Illustrative Global Reactivity Descriptors for an Aromatic Thiol

| Descriptor | Formula | Description |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Electrophilicity (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

This table provides a general framework for the types of reactivity descriptors calculated. Actual values for this compound would require specific computational studies.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a distinct energy level. researchgate.net The most critical orbitals for predicting chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. acs.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. acs.org Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, reflecting its electrophilic character. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. chemrevlett.com A smaller gap generally suggests higher reactivity. acs.org For fluorinated aromatic compounds, the introduction of fluorine atoms tends to lower the energy of both the HOMO and LUMO, with the effect on the LUMO often being more pronounced, which can facilitate reactions with nucleophiles.

The three-dimensional structure and conformational preferences of this compound can be thoroughly investigated using computational methods. Conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically changing its dihedral angles, particularly the C-C-S-H dihedral angle, to identify stable conformers (energy minima) and the energy barriers between them (saddle points). dokumen.pubuaeh.edu.mx

For aromatic thiols, the orientation of the thiol group relative to the benzene ring determines the different conformers. cdnsciencepub.com Theoretical calculations on related substituted thiophenols have shown that both planar and non-planar conformations can be energy minima, with the relative stability influenced by intramolecular interactions such as hydrogen bonding and steric hindrance. nih.govnih.gov In the case of this compound, the interaction between the thiol hydrogen and the ortho-fluorine atom would be a key determinant of the preferred conformation.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | C-C-S-H Dihedral Angle (°) | Relative Energy (kJ/mol) |

| Planar (S-H cis to C-F) | 0 | 0.0 (Global Minimum) |

| Planar (S-H trans to C-F) | 180 | 5.2 |

| Perpendicular | 90 | 8.7 (Transition State) |

Molecular Orbital Theory and Frontier Orbital Analysis

Reaction Pathway and Transition State Modeling

Computational chemistry is a powerful tool for mapping out the detailed mechanisms of chemical reactions, identifying intermediates and transition states, and determining the energetic feasibility of different reaction pathways. nih.gov

For this compound, computational studies can predict the mechanisms of various reactions, such as nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution, and reactions involving the thiol group. vulcanchem.comchinesechemsoc.org For instance, in an SNAr reaction where a nucleophile replaces a fluorine atom, DFT calculations can model the formation of the Meisenheimer complex intermediate and the subsequent departure of the fluoride (B91410) ion. vulcanchem.comnih.gov The calculations can also predict the regioselectivity of such reactions, determining which of the two fluorine atoms is more susceptible to substitution. researchgate.net The activation of C-F bonds is a critical step in many of these reactions, and theoretical models can elucidate the factors that facilitate this process. rsc.org

By calculating the energies of reactants, transition states, and products, it is possible to determine the kinetic and thermodynamic parameters of a reaction. acs.org The activation energy (Ea), which is the energy difference between the reactants and the transition state, governs the reaction rate. A lower activation energy implies a faster reaction. The reaction energy (ΔE), the energy difference between the products and reactants, indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy).

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of formation can also be calculated, providing a comprehensive understanding of the stability and reactivity of this compound and its derivatives. rsc.orgmdpi.com For example, studies on fluorinated benzenes have shown that the thermodynamic properties are significantly influenced by the number and position of the fluorine substituents. nih.govresearchgate.net Computational studies on the reactions of similar fluorinated aromatic compounds have demonstrated that solvent effects can also play a crucial role in the reaction kinetics and thermodynamics, and these can be modeled using implicit or explicit solvent models. bohrium.com

Prediction of Reaction Mechanisms and Selectivities

Non-Covalent Interactions and Intermolecular Forces

Computational modeling provides significant insight into the non-covalent interactions that govern the supramolecular chemistry and bulk properties of this compound. These weak forces, including hydrogen and halogen bonds, as well as aromatic and dispersion interactions, dictate how individual molecules recognize and organize themselves in condensed phases. wiley.comresearchgate.netdiva-portal.org

The molecular structure of this compound features several sites capable of engaging in hydrogen and halogen bonding. The thiol (-SH) group is a primary hydrogen bond donor, capable of forming S-H···A interactions, where 'A' is a suitable acceptor atom like sulfur or fluorine from a neighboring molecule. Concurrently, the sulfur atom's lone pairs can act as a hydrogen bond acceptor, participating in D-H···S interactions, where 'D' is an electronegative atom like carbon.

Halogen bonding (XB) is another significant non-covalent interaction, defined by the attraction between an electrophilic region (the σ-hole) on a halogen atom and a nucleophile. mdpi.comresearchgate.net While more prominent for heavier halogens like bromine and iodine, fluorine can participate in these interactions, although they are typically weaker. mdpi.comnih.gov In this compound, the fluorine atoms could theoretically act as halogen bond donors, interacting with a Lewis base. The strength and geometry of these potential hydrogen and halogen bonds are highly dependent on the electronic environment, which is significantly influenced by the interplay between the electron-withdrawing fluorine atoms and the thiol group. mdpi.com Computational studies are essential to delineate the hierarchy and cooperativity of these diverse interactions.

The aggregation of this compound is heavily influenced by π-stacking and dispersion forces. The electronic character of the aromatic ring is modulated by its substituents. The two electron-withdrawing fluorine atoms reduce the electron density of the π-system, creating a more positive quadrupole moment compared to unsubstituted benzene. rsc.org This modification disfavors the traditional face-to-face parallel stacking arrangement due to increased electrostatic repulsion. researchgate.net

Instead, computational models predict that aggregates of this compound would likely favor offset-parallel or edge-to-face (T-shaped) conformations to achieve a more stable electrostatic arrangement. rsc.orgresearchgate.net Recent studies on other fluorinated halobenzenes have shown that the presence of fluorine can disrupt typical π–π stacking motifs, leading to more complex packing arrangements where edge-to-face and halogen-involved interactions become more prevalent. rsc.org

Hydrogen Bonding and Halogen Bonding Involving Fluorine and Sulfur

Theoretical Spectroscopic Parameter Prediction

Computational chemistry serves as a powerful predictive tool for simulating the spectroscopic properties of molecules like this compound, aiding in the interpretation of experimental data. tau.ac.ilarxiv.org

Theoretical calculations are widely used to predict the Nuclear Magnetic Resonance (NMR) parameters of organic molecules. Methods based on Density Functional Theory (DFT), particularly using the Gauge-Including Atomic Orbital (GIAO) approach, have proven effective for calculating the isotropic magnetic shielding tensors, which are then converted to chemical shifts (δ). tau.ac.ilresearchgate.net

For this compound, these calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted chemical shifts are sensitive to the molecular geometry and the electronic environment of each nucleus. The fluorine atoms and the thiol group exert significant electronic effects, which are accurately captured by these quantum mechanical models. Furthermore, theoretical methods can compute the spin-spin coupling constants (J-values), which provide valuable information about the connectivity and spatial relationships between nuclei. mdpi.com This includes homonuclear (e.g., ³JHH) and heteronuclear (e.g., ¹JCF, ²JCF, ³JHF) couplings. mdpi.comcdnsciencepub.com Comparing calculated spectra with experimental ones can confirm structural assignments and provide deeper insight into conformational preferences. liverpool.ac.uk

Table 1: Predicted NMR Parameters for this compound (Note: These are representative values based on calculations of similar structures and are meant for illustrative purposes.)

| Nucleus | Position | Predicted Chemical Shift (ppm) | Key Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | H-4 | ~7.1-7.3 | ³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 1.5, ⁴J(H4-F3) ≈ 6.5 |

| ¹H | H-5 | ~6.9-7.1 | ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 7.5, ⁵J(H5-F2) ≈ 2.0 |

| ¹H | H-6 | ~7.2-7.4 | ³J(H6-H5) ≈ 7.5, ⁴J(H6-H4) ≈ 1.5, ³J(H6-F2) ≈ 9.0 |

| ¹H | S-H | ~3.5-4.0 | - |

| ¹³C | C-1 (C-S) | ~120-125 | ²J(C1-F2) ≈ 15, ³J(C1-F3) ≈ 3 |

| ¹³C | C-2 (C-F) | ~150-155 | ¹J(C2-F2) ≈ 245, ²J(C2-F3) ≈ 12 |

| ¹³C | C-3 (C-F) | ~150-155 | ¹J(C3-F3) ≈ 250, ²J(C3-F2) ≈ 12 |

| ¹⁹F | F-2 | ~ -135 | ³J(F2-F3) ≈ 20, ³J(F2-H6) ≈ 9.0 |

| ¹⁹F | F-3 | ~ -140 | ³J(F3-F2) ≈ 20, ⁴J(F3-H4) ≈ 6.5 |

Theoretical simulations of infrared (IR) and Raman spectra are indispensable for assigning experimental vibrational bands to specific molecular motions. lehigh.edunih.gov The standard computational approach involves first finding the molecule's equilibrium geometry through energy minimization. Subsequently, a vibrational frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). tau.ac.il Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (atomic displacements). arxiv.org

IR intensities are calculated from the changes in the molecular dipole moment during a vibration, while Raman activities are determined by changes in the molecular polarizability. arxiv.orgarxiv.org Therefore, these two spectroscopic techniques are often complementary. For this compound, simulations can predict the frequencies for key vibrations such as the S-H stretch, C-S stretch, C-F stretches, aromatic C-H stretches, and various ring deformation modes. These theoretical spectra provide a molecular fingerprint that is invaluable for structural characterization. nih.govnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are representative values based on DFT calculations for similar functional groups.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR / Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Medium / Strong |

| S-H Stretch | 2550-2600 | Weak / Medium |

| Aromatic Ring C=C Stretch | 1450-1600 | Medium-Strong / Medium-Strong |

| C-F Stretch | 1200-1350 | Very Strong / Weak |

| In-plane C-H Bend | 1000-1300 | Medium / Medium |

| Out-of-plane C-H Bend | 750-900 | Strong / Weak |

| C-S Stretch | 600-750 | Medium / Strong |

Spectroscopic Characterization and Structural Elucidation of 2,3 Difluorobenzenethiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of fluorinated aromatic compounds like 2,3-Difluorobenzenethiol. By analyzing the spectra of different nuclei, such as ¹H, ¹⁹F, and ¹³C, researchers can piece together the molecular framework and probe the electronic effects of the fluorine and thiol substituents.

¹H NMR Analysis: Proton Chemical Shifts and Coupling Patterns

In the ¹H NMR spectrum of a derivative, 1,2-di(9H-carbazol-9-yl)benzene, which shares a similar aromatic proton environment with this compound, the aromatic protons appear as a multiplet in the range of δ 7.86-7.03 ppm. rsc.org Specifically, signals are observed at δ 7.86-7.78 (m, 6H), 7.19-7.14 (m, 4H), and 7.09-7.03 (m, 8H). rsc.org The complexity of these patterns arises from proton-proton (H-H) and proton-fluorine (H-F) spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the electronic properties of the thiol group and other substituents.

For instance, in a related compound, 1-bromo-2,3-difluorobenzene (B1273032), the aromatic protons exhibit complex multiplets. rsc.org The analysis of these coupling patterns is crucial for assigning specific protons to their positions on the benzene (B151609) ring.

Interactive Data Table: ¹H NMR Data for a 2,3-Difluorobenzene Derivative

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| 1,2-di(9H-carbazol-9-yl)benzene | CDCl₃ | 400 | 7.86-7.78 | m | 6 |

| 7.19-7.14 | m | 4 | |||

| 7.09-7.03 | m | 8 |

Note: Data is for a derivative compound and illustrates typical aromatic proton signals in a similar system. 'm' denotes a multiplet.

¹⁹F NMR Spectroscopy: Fluorine Chemical Shifts and ¹⁹F-¹⁹F, ¹⁹F-¹H, ¹⁹F-¹³C Coupling

¹⁹F NMR is a highly sensitive technique for characterizing organofluorine compounds. aiinmr.comscholaris.ca The chemical shifts in ¹⁹F NMR are spread over a wide range, making it easier to distinguish between non-equivalent fluorine atoms. aiinmr.com The spectrum of a 2,3-difluorinated benzene derivative would be expected to show two distinct signals for the two fluorine atoms due to their different chemical environments.

For example, in 1-bromo-2,3-difluorobenzene, the two fluorine resonances are observed as distinct multiplets. manchester.ac.uk The observed coupling constants, including homonuclear ¹⁹F-¹⁹F coupling and heteronuclear ¹⁹F-¹H and ¹⁹F-¹³C couplings, provide valuable information about the connectivity of the molecule. slideshare.net The magnitude of these coupling constants is dependent on the number of bonds separating the coupled nuclei.

In a study of 1,2-difluorobenzene (B135520), used as an internal reference, the ¹⁹F NMR spectrum is a key identifier. nih.gov The precise chemical shifts and coupling patterns are characteristic of the substitution pattern on the benzene ring. rsc.orgmdpi.com

Interactive Data Table: Illustrative ¹⁹F NMR Data for Difluorobenzene Compounds

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) |

| 1,2-difluorobenzene | DMSO-d₆ | 470.29 | (multiplets) |

| 1,3-difluorobenzene | - | - | -110.5 |

| 1,4-difluorobenzene | - | - | -120.1 |

Note: This table provides examples of ¹⁹F chemical shifts for related difluorobenzene isomers to illustrate the typical range.

¹³C NMR Spectroscopy: Carbon Chemical Shifts and C-F Coupling

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, six distinct signals would be expected for the aromatic carbons. The chemical shifts of these carbons are influenced by the attached atoms. The carbons directly bonded to fluorine atoms (C-F) exhibit large one-bond coupling constants (¹JCF), which are a characteristic feature in the ¹³C NMR spectra of fluorinated compounds.

For the derivative 1,2-di(9H-carbazol-9-yl)benzene, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 139.9, 134.5, 130.5, 128.9, 125.3, 123.4, 119.9, 119.8, and 109.7 ppm. rsc.org The carbons attached to the fluorine atoms in this compound would appear as doublets due to C-F coupling. Analysis of these couplings and chemical shifts allows for the unambiguous assignment of each carbon atom in the aromatic ring. acs.org

Interactive Data Table: ¹³C NMR Data for a 2,3-Difluorobenzene Derivative

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) |

| 1,2-di(9H-carbazol-9-yl)benzene | CDCl₃ | 100 | 139.9, 134.5, 130.5, 128.9, 125.3, 123.4, 119.9, 119.8, 109.7 |

Note: Data is for a derivative, illustrating the range of carbon chemical shifts in a substituted difluorobenzene system.

Advanced NMR Techniques (e.g., 2D NMR, DOSY NMR) for Complex Structure Analysis

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt Experiments like COSY (Correlation Spectroscopy) establish H-H coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. acs.org These techniques are invaluable for the complete and unambiguous assignment of all proton and carbon signals in complex derivatives of this compound. ipb.pt

Diffusion-Ordered Spectroscopy (DOSY) is another powerful NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients. manchester.ac.uk This can be particularly useful for analyzing the purity of a sample or studying intermolecular interactions. For instance, ¹⁹F DOSY has been used to analyze mixtures containing fluorinated compounds like 1-bromo-2,3-difluorobenzene, successfully resolving the signals of different species. manchester.ac.uk

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignment and Functional Group Identification

The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to the vibrations of the benzene ring, the C-F bonds, the S-H bond, and the C-S bond.

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

S-H stretching: The S-H stretching vibration is expected to be a weak band in the region of 2550-2600 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-F stretching: The C-F stretching vibrations are typically strong and appear in the region of 1100-1300 cm⁻¹.

In-plane and out-of-plane bending: The spectra will also contain numerous bands corresponding to in-plane and out-of-plane C-H and C-F bending modes, which are characteristic of the substitution pattern on the benzene ring. rsc.orgresearchgate.net

A complete vibrational assignment for o-difluorobenzene has been made using both IR and Raman spectroscopy, which serves as a good reference for interpreting the spectra of this compound. rsc.org For example, a strong Raman displacement at 196 cm⁻¹ in o-difluorobenzene is assigned to an out-of-plane C-F bending mode. rsc.org The analysis of both IR and Raman spectra is crucial as some vibrational modes may be strong in one and weak or absent in the other due to selection rules. nsf.govasianjournalofphysics.com For instance, in molecules with a center of symmetry, there is a rule of mutual exclusion where vibrations that are Raman active are IR inactive, and vice versa. While this compound does not have a center of symmetry, the relative intensities of bands in the IR and Raman spectra still provide valuable structural information. researchgate.net

Interactive Data Table: Selected Vibrational Frequencies for Difluorobenzene Isomers

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Technique |

| o-Difluorobenzene | Out-of-plane C-F bend | 196 | Raman |

| p-Difluorobenzene | Ring mode | 793 | Raman |

| p-Difluorobenzene | Overtone | 840 | Raman |

Note: This table shows examples of vibrational frequencies for related difluorobenzene isomers to provide context for the expected spectral regions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. tutorchase.com For this compound (C₆H₄F₂S), the molecular ion peak (M⁺) would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

The fragmentation of aromatic compounds in an electron ionization (EI) mass spectrometer often follows predictable pathways. libretexts.org For substituted benzenes, common fragmentation includes the loss of the substituent or parts of the substituent, as well as the cleavage of the aromatic ring itself. acs.org

For this compound, the expected fragmentation patterns would likely involve:

Loss of a hydrogen atom: [M-H]⁺

Loss of a fluorine atom: [M-F]⁺

Loss of the thiol group (SH): [M-SH]⁺

Loss of hydrogen sulfide (B99878) (H₂S): [M-H₂S]⁺

Cleavage of the aromatic ring: Leading to smaller fragment ions.

The relative abundance of these fragment ions provides information about the stability of the resulting ions and the strength of the chemical bonds. The presence of two fluorine atoms would influence the fragmentation, potentially leading to characteristic neutral losses (e.g., HF). The stability of the resulting cations plays a crucial role in determining the fragmentation pathway. libretexts.org

A hypothetical fragmentation pattern for this compound is presented in the table below.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Neutral Loss |

| [C₆H₄F₂S]⁺ (Molecular Ion) | 146 | - |

| [C₆H₃F₂S]⁺ | 145 | H |

| [C₅H₃F₂]⁺ | 113 | HCS |

| [C₆H₄F₂]⁺ | 114 | S |

| [C₆H₃FS]⁺ | 126 | HF |

This table is interactive. Users can sort the data by clicking on the column headers.

X-ray Crystallography for Solid-State Structure Determination

In the solid state, the conformation of this compound would be fixed. The key conformational parameter is the torsion angle involving the C-C-S-H atoms, which defines the orientation of the thiol group relative to the difluorinated benzene ring. Theoretical calculations on substituted thiophenols suggest that both planar (cis and trans) and non-planar conformations are possible, with the energy difference between them often being small. researchgate.net The crystal packing forces can play a significant role in determining which conformer is adopted in the solid state.

For ortho-substituted thiophenols, steric and electronic interactions between the substituent and the thiol group can lead to non-planar geometries. nih.gov In the case of this compound, the two fluorine atoms would influence the preferred orientation of the SH group.

The table below presents hypothetical, yet plausible, torsion angles for this compound based on studies of similar molecules.

| Torsion Angle | Atoms Involved | Expected Value (degrees) | Notes |

| C2-C1-S-H | C(2)-C(1)-S-H | ~0 or ~180 (planar) or intermediate (non-planar) | Defines the primary conformation. |

| C6-C1-S-H | C(6)-C(1)-S-H | Dependent on the C2-C1-S-H angle | |

| C1-C2-F-C3 | C(1)-C(2)-F-C(3) | ~0 | Fluorine is in the plane of the ring. |

This table is interactive. Users can sort the data by clicking on the column headers.

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. mdpi.com For this compound, several types of interactions are expected to be significant in determining the crystal packing:

Hydrogen Bonding: The thiol group can act as a hydrogen bond donor (S-H···S or S-H···F). While S-H···S hydrogen bonds are generally weaker than their O-H···O counterparts, they can still play a role in directing the crystal packing. acs.org

Halogen Bonding: The fluorine atoms can participate in halogen bonds (C-F···S or C-F···π).

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice. rsc.org

The interplay of these various interactions will dictate the final crystal structure. The presence of multiple fluorine atoms can lead to complex packing motifs, potentially involving arene-perfluoroarene interactions if derivatives with more fluorine atoms are considered. beilstein-journals.org

Conformational Features and Torsion Angles

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. sci-hub.se The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most prominent absorptions are typically due to π → π* transitions within the benzene ring. up.ac.za

The substitution of the benzene ring with fluorine atoms and a thiol group will shift the absorption maxima (λ_max) and affect the molar absorptivity (ε). The fluorine atoms, being electron-withdrawing through induction but electron-donating through resonance, and the thiol group, which is generally a weak activating group, will modify the energy levels of the molecular orbitals.

Benzene itself exhibits two main absorption bands in the near-UV region: a strong primary band around 200 nm and a weaker, fine-structured secondary band around 260 nm. up.ac.za Substitution generally causes a bathochromic shift (red shift) to longer wavelengths and can increase the intensity of the absorptions. up.ac.za The UV-Vis spectrum of this compound is expected to show these characteristic π → π* transitions, likely shifted to longer wavelengths compared to benzene. The presence of the sulfur atom's lone pairs could also give rise to n → π* transitions, though these are often weaker and may be obscured by the more intense π → π* bands. upi.edu

The table below shows typical electronic transitions for benzene and provides an estimated range for this compound.

| Compound | Transition | λ_max (nm) | Molar Absorptivity (ε) |

| Benzene | π → π* (Primary) | ~204 | ~7,900 |

| Benzene | π → π* (Secondary) | ~256 | ~200 |

| This compound (Estimated) | π → π* (Primary) | 210-230 | Moderate to High |